3,4-Dimethyl-5-phenyloxazolidine

Catalog No.
S585784
CAS No.
66574-19-4
M.F
C11H15NO
M. Wt
177.24 g/mol
Availability
Inquiry
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3,4-Dimethyl-5-phenyloxazolidine

CAS Number

66574-19-4

Product Name

3,4-Dimethyl-5-phenyloxazolidine

IUPAC Name

3,4-dimethyl-5-phenyl-1,3-oxazolidine

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

InChI

InChI=1S/C11H15NO/c1-9-11(13-8-12(9)2)10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3

InChI Key

POZQVPIDBKNJTK-UHFFFAOYSA-N

SMILES

CC1C(OCN1C)C2=CC=CC=C2

Synonyms

3,4-dimethyl-5-phenyl-1,3-oxazolidine, D-P-oxazolidine

Canonical SMILES

CC1C(OCN1C)C2=CC=CC=C2

The exact mass of the compound 3,4-Dimethyl-5-phenyloxazolidine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 354436. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

3,4-Dimethyl-5-phenyloxazolidine is a chemical compound with the molecular formula C11H15NOC_{11}H_{15}NO. It belongs to the oxazolidine class of compounds, characterized by a five-membered ring containing both nitrogen and oxygen atoms. The compound is synthesized primarily through the reaction of pseudoephedrine with formaldehyde, resulting in the formation of this oxazolidine structure. Its unique properties stem from the presence of two methyl groups and a phenyl group, which contribute to its chemical behavior and potential applications in various fields.

The primary reaction leading to the formation of 3,4-dimethyl-5-phenyloxazolidine involves the condensation of pseudoephedrine, a common decongestant, with formaldehyde. This reaction can be summarized as follows:

  • Condensation Reaction: Pseudoephedrine reacts with formaldehyde to form an iminium ion intermediate.
  • Formation of Oxazolidine: The iminium ion undergoes nucleophilic attack by an active hydrogen atom from the pseudoephedrine structure, leading to the formation of 3,4-dimethyl-5-phenyloxazolidine.

This process can be reversible under certain conditions, highlighting the compound's reactivity with other aldehydes or amines, which may lead to further transformations or derivatives .

The most common synthesis method for 3,4-dimethyl-5-phenyloxazolidine involves:

  • Starting Materials: (+)-pseudoephedrine hydrochloride and formaldehyde.
  • Reaction Conditions: The reaction typically occurs under acidic conditions to facilitate the formation of the iminium ion.
  • Purification: Following synthesis, purification techniques such as thin-layer chromatography or gas chromatography-mass spectrometry are employed to isolate and confirm the identity of the product .

3,4-Dimethyl-5-phenyloxazolidine has potential applications in various fields:

  • Pharmaceuticals: Due to its structural similarity to pseudoephedrine, it may be investigated for use in developing new decongestants or related medications.
  • Forensic Science: The compound has been identified as an interfering substance in drug analysis, particularly in urinalysis related to pseudoephedrine detection .
  • Chemical Research: As a building block in organic synthesis, it may serve as a precursor for more complex molecules or in studying reaction mechanisms involving oxazolidines .

Interaction studies involving 3,4-dimethyl-5-phenyloxazolidine focus primarily on its behavior in biological systems and its potential role as an interfering substance in analytical chemistry. Its formation from pseudoephedrine raises concerns about misidentification during drug testing. Analytical methods like gas chromatography and mass spectrometry are crucial for distinguishing between these compounds and ensuring accurate results in forensic toxicology .

Several compounds share structural similarities with 3,4-dimethyl-5-phenyloxazolidine. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
PseudoephedrineContains a hydroxyl groupCommonly used as a decongestant
EphedrineSimilar amine structureKnown for stimulant effects
3-Methyl-1,3-oxazolidineLacks phenyl groupSimpler structure; different biological activity
2-(2-Furyl)-3,4-dimethyl-5-phenyloxazolidineContains a furan ringPotentially different reactivity patterns

Each of these compounds exhibits unique properties and reactivities that differentiate them from 3,4-dimethyl-5-phenyloxazolidine. The presence of specific functional groups influences their biological activities and applications in medicinal chemistry .

3,4-Dimethyl-5-phenyloxazolidine (CAS 66574-19-4) belongs to the oxazolidine family, a class of five-membered heterocyclic compounds containing both nitrogen and oxygen atoms within a saturated ring system. Its molecular formula, C₁₁H₁₅NO, and molecular weight of 177.24 g/mol reflect a structure characterized by two methyl groups at positions 3 and 4, a phenyl group at position 5, and a stereochemical configuration that includes (4S,5S) and (4S,5R) enantiomers.

The compound’s significance lies in its role as a model system for studying stereochemical outcomes in heterocyclic synthesis. Its rigid oxazolidine core enables applications in asymmetric catalysis and chiral auxiliary design, particularly in pharmaceutical intermediates. The phenyl group enhances aromatic interactions, making it valuable for studying π-stacking in supramolecular chemistry.

PropertyValue
Molecular FormulaC₁₁H₁₅NO
Molecular Weight177.24 g/mol
Boiling Point256.9±28.0 °C (predicted)
Density1.012±0.06 g/cm³ (predicted)
pKa7.00±0.60 (predicted)

Historical Context of Oxazolidine Research

Oxazolidines were first synthesized in the 19th century via condensation reactions between 2-aminoalcohols and carbonyl compounds. The discovery of oxazolidinones, such as linezolid (a potent antibiotic), in the late 20th century revitalized interest in this heterocyclic class. 3,4-Dimethyl-5-phenyloxazolidine emerged as a critical compound in analytical chemistry after reports identified it as an artifact in gas chromatography analyses of pseudoephedrine-derived samples. Its formation via reaction of pseudoephedrine with formaldehyde highlighted the need for stringent solvent quality control in forensic toxicology.

Position in Contemporary Chemical Research

In modern research, 3,4-dimethyl-5-phenyloxazolidine serves three primary roles:

  • Synthetic Intermediate: Its stereochemical complexity aids in synthesizing chiral ligands for asymmetric catalysis.
  • Analytical Reference Standard: Used to identify false positives in drug testing protocols involving ephedrine alkaloids.
  • Material Science: Oxazolidines are employed as moisture scavengers in polyurethane production, though this application remains underexplored for the 3,4-dimethyl-5-phenyl derivative.

Recent studies focus on optimizing its synthesis—for example, achieving an 83% yield via photoredox catalysis in acetonitrile under inert conditions. Additionally, its potential as a precursor to bioactive oxazolidinones is under investigation, leveraging the structural similarity to linezolid’s pharmacophore.

Molecular Formula (C11H15NO) and Mass Characterization

3,4-Dimethyl-5-phenyloxazolidine exhibits the molecular formula C11H15NO, representing a five-membered heterocyclic compound containing eleven carbon atoms, fifteen hydrogen atoms, one nitrogen atom, and one oxygen atom [1] [2]. The molecular weight of this compound is precisely established at 177.24 grams per mole, with an exact mass of 177.115364 atomic mass units [1] [3]. The monoisotopic mass has been determined to be 177.115364 grams per mole, confirming the precise atomic composition of the molecule [2].

PropertyValueUnit
Molecular FormulaC11H15NO-
Molecular Weight177.24g/mol
Exact Mass177.115364amu
Monoisotopic Mass177.115364g/mol
Chemical Abstracts Service Number66574-19-4-

The compound is officially registered under Chemical Abstracts Service number 66574-19-4 and holds PubChem compound identifier 434666 [1] [3]. The structural composition reflects a saturated heterocyclic system where the oxazolidine ring forms the core framework, distinguished from its unsaturated analog oxazoline by the complete saturation of all ring bonds [9].

Bonding Patterns and Electronic Configuration

The oxazolidine ring system in 3,4-dimethyl-5-phenyloxazolidine consists of a five-membered heterocycle containing three carbon atoms, one nitrogen atom, and one oxygen atom arranged in a specific sequence [9] [10]. The oxygen and nitrogen atoms occupy positions 1 and 3 respectively within the ring structure, creating a non-adjacent arrangement that distinguishes oxazolidines from their isomeric counterparts [9]. The nitrogen atom in the oxazolidine ring maintains sp3 hybridization, contributing one lone pair of electrons that does not participate in aromatic conjugation due to the saturated nature of the ring system [32].

The phenyl substituent at position 5 introduces additional electronic considerations through its aromatic π-electron system [31]. This aromatic ring adopts a planar configuration and can engage in various electronic interactions with the oxazolidine core structure [33]. The methyl groups at positions 3 and 4 serve as electron-donating alkyl substituents, influencing the overall electronic density distribution within the molecule [31] [34].

The bonding pattern within the oxazolidine ring involves standard sigma bonds between all adjacent atoms, with bond angles approximating tetrahedral geometry around the sp3-hybridized carbon and nitrogen centers [33]. The oxygen atom contributes two lone pairs of electrons, while maintaining sp3 hybridization and forming two sigma bonds within the ring framework [9].

Structural Comparison with Related Heterocyclic Compounds

3,4-Dimethyl-5-phenyloxazolidine belongs to the broader family of five-membered heterocyclic compounds that includes various saturated and unsaturated analogs [28] [29]. The oxazolidine ring system differs fundamentally from oxazoline compounds through the complete saturation of all ring bonds, resulting in a flexible rather than planar ring geometry [9] [32]. This structural distinction significantly impacts the conformational behavior and chemical reactivity patterns of the compound.

Compared to other five-membered heterocycles such as pyrrolidine, which contains only nitrogen as the heteroatom, oxazolidines possess both nitrogen and oxygen heteroatoms in non-adjacent positions [28]. This dual heteroatom arrangement creates unique electronic and steric environments that influence molecular properties and biological activities [29]. The presence of oxygen introduces additional hydrogen bonding capabilities and alters the overall polarity distribution within the ring system.

The structural relationship with isoxazolidine, where oxygen and nitrogen atoms occupy adjacent positions, demonstrates the significance of heteroatom positioning in heterocyclic chemistry [9]. The non-adjacent arrangement in oxazolidines provides greater conformational flexibility and distinct electronic properties compared to the more constrained isoxazolidine system [28].

Stereochemical Configuration and Isomerism

Stereogenic Centers at C4 and C5 Positions

3,4-Dimethyl-5-phenyloxazolidine contains two stereogenic centers located at carbon atoms 4 and 5 within the oxazolidine ring system [2] [4]. The presence of these chiral centers generates multiple stereoisomeric forms, each with distinct spatial arrangements and potentially different physical and chemical properties [21] [22]. The stereogenic center at position 4 results from the attachment of a methyl group, hydrogen atom, and two different carbon connections within the ring framework [7].

The stereogenic center at position 5 arises from the substitution pattern involving a phenyl group, hydrogen atom, and the two different connections to adjacent ring atoms [4] [7]. These stereochemical features create the potential for four distinct stereoisomeric configurations when considering all possible combinations of absolute configurations at both chiral centers [2] [21].

StereoisomerConfigurationCAS NumberAvailability
(4S,5R)-isomerCis relationship123618-06-4Documented
(4S,5S)-isomerTrans relationshipNot specifiedLimited data
(4R,5S)-isomerTrans relationshipNot specifiedLimited data
(4R,5R)-isomerCis relationshipNot specifiedLimited data

Diastereoisomeric Relationships

The two stereogenic centers in 3,4-dimethyl-5-phenyloxazolidine give rise to diastereoisomeric relationships that significantly influence the compound's conformational preferences and physical properties [21] [23]. Diastereoisomers exhibit different spatial arrangements of substituents around the chiral centers while maintaining the same connectivity pattern [22] [25]. The most well-characterized diastereoisomeric form is the (4S,5R)-configuration, which demonstrates a cis relationship between the substituents at positions 4 and 5 [4] [7].

Research has demonstrated that oxazolidine derivatives with specific diastereoisomeric configurations can exhibit markedly different stabilities and reactivity patterns [25] [31]. The trans-3,4-dimethyl-5-phenyl-oxazolidine configuration has been identified through nuclear magnetic resonance spectroscopy, indicating the existence of multiple diastereoisomeric forms in practical synthetic preparations [5] [18].

The diastereoisomeric relationships in this compound system influence conformational behavior, with different isomers adopting distinct preferred conformations in solution [22] [25]. These conformational differences arise from varying steric interactions between the methyl and phenyl substituents depending on their relative spatial orientations [31] [33].

Racemic Mixtures and Enantiomeric Forms

The compound 3,4-dimethyl-5-phenyloxazolidine commonly exists as racemic mixtures containing equal proportions of enantiomeric forms [23] [24]. The racemic nature results from the presence of multiple stereogenic centers and the typical synthetic approaches used for compound preparation [21] [25]. Commercial preparations often contain mixtures of stereoisomers rather than stereochemically pure individual forms [1] [3].

Enantiomeric resolution of oxazolidine derivatives has been achieved through various chromatographic and crystallization techniques [23] [24]. The separation of individual enantiomers requires specialized methods due to the identical physical properties exhibited by enantiomeric pairs in achiral environments [21] [23]. Advanced analytical techniques including chiral high-performance liquid chromatography have been employed to characterize and quantify individual enantiomeric components [19] [23].

The optical activity of resolved enantiomers provides a means for distinguishing between different stereoisomeric forms [24] [26]. Specific rotation measurements have been utilized to establish absolute configurations and assess enantiomeric purity in synthetic preparations [18] [24]. The interconversion between different stereoisomeric forms can occur under specific thermal conditions, leading to equilibrium mixtures of various configurations [21] [25].

Physical and Thermodynamic Properties

Density, Boiling Point, and Melting Point Parameters

The physical properties of 3,4-dimethyl-5-phenyloxazolidine have been experimentally determined through various analytical methods [17]. The density of the compound is established at 1.012 grams per cubic centimeter under standard conditions, reflecting the molecular packing efficiency and intermolecular interactions within the liquid phase [17]. This density value indicates a moderate molecular packing density consistent with organic compounds containing both aliphatic and aromatic structural components.

The boiling point of 3,4-dimethyl-5-phenyloxazolidine occurs at 256.9 degrees Celsius under standard atmospheric pressure of 760 millimeters of mercury [17]. This relatively elevated boiling point reflects the molecular weight of the compound and the presence of polar functional groups that contribute to intermolecular attractive forces [17]. The flash point has been determined to be 75.2 degrees Celsius, indicating the temperature at which the compound vapor can form ignitable mixtures with air [17].

Physical PropertyValueConditions
Density1.012 g/cm³Standard conditions
Boiling Point256.9°C760 mmHg
Flash Point75.2°CStandard conditions
Refractive Index1.516Standard conditions
Melting PointNot availableVarious conditions

The refractive index of 1.516 provides information about the optical properties and molecular polarizability of the compound [17]. Melting point data remains unavailable in current literature, suggesting either limited experimental investigation or challenges in obtaining crystalline forms suitable for melting point determination [17] [20].

Solubility Profile Across Solvent Systems

The solubility characteristics of 3,4-dimethyl-5-phenyloxazolidine reflect the compound's amphiphilic nature, containing both polar heterocyclic and nonpolar aromatic components [31]. The logarithmic partition coefficient (LogP) value of 1.97360 indicates moderate lipophilicity, suggesting favorable partitioning into organic phases compared to aqueous environments [4] [17]. This intermediate polarity profile influences the compound's behavior in various solvent systems and affects its potential applications.

Oxazolidine derivatives generally demonstrate variable solubility patterns depending on substituent effects and intermolecular hydrogen bonding capabilities [31] [19]. The polar surface area of 12.47000 square angstroms reflects the accessible polar regions of the molecule that can participate in hydrogen bonding and dipolar interactions [4] [17]. This relatively small polar surface area suggests limited water solubility and enhanced compatibility with organic solvents.

Experimental observations indicate that oxazolidine compounds can undergo solvent-dependent conformational changes that influence their apparent solubility properties [31] [39]. The presence of the nitrogen atom provides potential hydrogen bond accepting capabilities, while the overall molecular structure favors dissolution in moderately polar organic solvents [9] [31].

Stability Under Various Temperature and pH Conditions

The stability profile of 3,4-dimethyl-5-phenyloxazolidine varies significantly under different environmental conditions [19] [31]. Thermal stability studies have revealed that oxazolidine rings can undergo ring-opening reactions at elevated temperatures, leading to the formation of linear amino alcohol intermediates [31] [34]. The presence of substituents such as methyl and phenyl groups influences the thermal decomposition pathways and overall stability characteristics.

Research has demonstrated that oxazolidine derivatives are particularly susceptible to hydrolysis under acidic conditions [19] [31]. The hydrolysis mechanism involves protonation of the nitrogen atom followed by nucleophilic attack by water molecules, resulting in ring opening and formation of amino alcohol products [31] [34]. The rate of hydrolysis depends on the electronic nature of substituents, with electron-withdrawing groups accelerating the degradation process [31].

pH-dependent stability studies indicate that oxazolidine compounds exhibit enhanced stability under neutral to slightly basic conditions [19] [31]. Alkaline environments generally provide greater protection against hydrolytic ring opening compared to acidic media [31]. Temperature effects on stability demonstrate that elevated temperatures accelerate both hydrolytic and thermal decomposition pathways, requiring careful consideration of storage and handling conditions [19] [31].

XLogP3

1.9

Dates

Last modified: 07-20-2023

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